3-Bromo-5-nitro-1-propyl-1H-pyrazole

Description

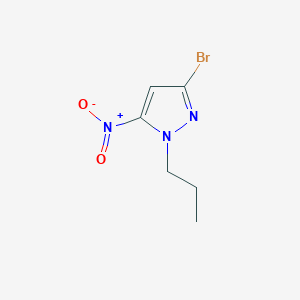

3-Bromo-5-nitro-1-propyl-1H-pyrazole is a halogenated nitro-pyrazole derivative with a molecular formula of C₆H₇BrN₃O₂ (molecular weight: 233.05 g/mol). Its structure features a pyrazole ring substituted with bromine at position 3, a nitro group at position 5, and a propyl chain at position 1. The nitro group enhances electrophilicity, while the bromine atom provides a site for cross-coupling reactions. The propyl substituent may influence solubility and steric interactions in synthetic pathways.

Properties

IUPAC Name |

3-bromo-5-nitro-1-propylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-2-3-9-6(10(11)12)4-5(7)8-9/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPDFRGRXXQMAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-nitro-1-propyl-1H-pyrazole typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using concentrated nitric and sulfuric acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-nitro-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Organometallic reagents, halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-bromo-5-amino-1-propyl-1H-pyrazole, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

3-Bromo-5-nitro-1-propyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitro-1-propyl-1H-pyrazole involves interactions with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Electronic Comparisons

The following table summarizes key structural and synthetic differences between 3-Bromo-5-nitro-1-propyl-1H-pyrazole and analogous compounds:

Key Observations:

- Electronic Effects : The nitro group in the target compound increases electrophilicity at C5 compared to amine or methyl substituents in analogs . This enhances reactivity in nucleophilic aromatic substitution.

- Stability : Nitro-substituted pyrazoles (e.g., the target compound) may exhibit lower thermal stability compared to bromo-methyl derivatives due to the nitro group’s propensity for decomposition under heat .

Biological Activity

3-Bromo-5-nitro-1-propyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by the presence of bromine, nitro, and propyl groups. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and biological research.

The compound's structure can be represented as follows:

Chemical Formula : CHBrNO

The biological activity of this compound is linked to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to diverse biological effects. Additionally, the bromine atom may participate in halogen bonding, influencing the compound's binding affinity to target proteins.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound has potential efficacy against various bacterial strains, including E. coli and S. aureus. The presence of the propyl group enhances its lipophilicity, which is crucial for membrane penetration and subsequent antimicrobial action .

Anticancer Properties

The compound has been explored for its anticancer potential. In vitro studies have demonstrated that derivatives of pyrazoles can inhibit cancer cell proliferation across multiple cancer lines, including HepG2 (liver cancer) and A549 (lung cancer). The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth when tested against standard strains. The compound showed comparable efficacy to known antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Study 2: Anticancer Activity

In another investigation, derivatives of this compound were tested against various cancer cell lines. Results indicated that certain modifications to the pyrazole structure enhanced anticancer activity significantly. For example, a derivative exhibited an IC50 value of 0.19 µM against BRAF (V600E) mutant cells, highlighting its potential in targeted cancer therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Bromo-1H-pyrazole | Lacks nitro and propyl groups | Reduced antimicrobial activity |

| 5-Nitro-1-propyl-1H-pyrazole | Lacks bromine atom | Altered substitution reactions |

| 3-Bromo-5-amino-1-propyl-pyrazole | Reduced nitro group | Enhanced anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.